An In-Depth Technical Guide to (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
An In-Depth Technical Guide to (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 215917-98-9
This technical guide provides a comprehensive overview of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral building block of significant interest in medicinal chemistry. This document details its physicochemical properties, a representative synthetic pathway, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a stereochemically defined morpholine derivative. The presence of both a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position makes it a versatile intermediate for further chemical elaboration. Its key properties are summarized below.
| Property | Value |
| CAS Number | 215917-98-9 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Chirality | (S)-configuration at C3 |
| Primary Functional Groups | N-Boc carbamate, Methyl ester, Morpholine ring |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Manufacturing
The overall synthetic strategy involves the formation of the morpholine ring from an acyclic precursor, followed by functional group manipulation to yield the target compound.
Experimental Protocols
The following protocols are based on a patented method for a key precursor, (S)-3-morpholinyl carboxylic acid, and extended with standard organic chemistry transformations.
Step 1: Synthesis of L-Serine tert-butyl ester L-Serine (10.5 g) is dissolved in tert-butyl acetate (20 ml). At 0°C, a 5 ml aqueous solution of perchloric acid (2 g) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 8 hours. The mixture is washed with water (10 ml) and ammonium chloride solution (10 ml). The aqueous layers are combined, the pH is adjusted to 9-10 with potassium carbonate, and the product is extracted with dichloromethane (3 x 100 ml). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oil.[1][2]
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester The L-serine tert-butyl ester (10 g) from the previous step is dissolved in dichloromethane (100 ml). At 0°C, a 30 ml dichloromethane solution of chloroacetyl chloride (8.4 g) is added dropwise. The mixture is warmed to room temperature and stirred for 1 hour. A 50% aqueous solution of sodium bicarbonate (50 ml) is added, and the layers are separated. The organic phase is washed with water (30 ml) and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-chloroacetyl-L-serine tert-butyl ester.[1][2]
Step 3: Cyclization to (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of sodium ethoxide in toluene is added dropwise to effect intramolecular cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up through extraction and purification to yield the lactam intermediate.[1]
Step 4: Reduction to (S)-morpholine-3-carboxylic acid tert-butyl ester The lactam from Step 3 is dissolved in methanol. Aluminum trichloride and sodium borohydride are successively added to reduce the amide bond. After reaction completion, the mixture is carefully quenched and worked up to yield the core morpholine structure.[1]
Step 5: N-Boc Protection The resulting (S)-morpholine-3-carboxylic acid tert-butyl ester is dissolved in a suitable solvent like dichloromethane. A base such as triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. Standard aqueous workup and purification by chromatography yields the N-Boc protected morpholine.
Step 6: Esterification and Deprotection (Hypothetical Final Steps) To arrive at the target molecule, two final transformations are required. First, the carboxylic acid at the 3-position must be esterified to a methyl ester. This can be achieved using various standard methods, such as treatment with thionyl chloride in methanol or with diazomethane. Following esterification, the tert-butyl ester at the 4-position would need to be selectively deprotected, which is not consistent with the target molecule's structure. A more direct route would involve methyl esterification of the free carboxylic acid on the N-Boc protected intermediate from Step 5.
Applications in Drug Development
The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and target binding affinity. (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate serves as a valuable chiral building block for introducing this moiety into complex drug candidates.
Role as a Kinase Inhibitor Scaffold
A primary application of morpholine-containing compounds is in the development of kinase inhibitors, particularly for the Phosphatidylinositol 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for oncology drug discovery.
The morpholine oxygen atom is often critical for activity, forming a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site. This interaction can confer both potency and selectivity. The stereochemistry at the C3 position, as in the title compound, allows for precise orientation of substituents to probe and exploit specific pockets within the enzyme's active site.
Conclusion
(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a high-value chiral intermediate for the synthesis of complex molecules in drug discovery. Its defined stereochemistry and orthogonal protecting groups allow for precise, controlled introduction of the pharmacologically important morpholine scaffold. Its primary utility lies in the construction of kinase inhibitors targeting critical cell signaling pathways, such as the PI3K/mTOR cascade, which are central to cancer and other proliferative diseases. The synthetic routes, while requiring multiple steps, are based on well-established chemical transformations starting from readily available chiral precursors. This building block will likely continue to be a key component in the development of next-generation targeted therapies.
